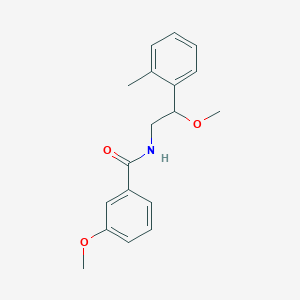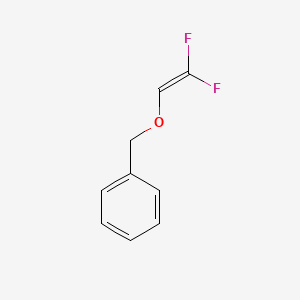![molecular formula C20H20N2O5S B2384230 3-(((4-(3-Metoxifenil)tiazol-2-il)amino)metilen)-1,5-dioxaspiro[5.5]undecano-2,4-diona CAS No. 1170117-32-4](/img/structure/B2384230.png)
3-(((4-(3-Metoxifenil)tiazol-2-il)amino)metilen)-1,5-dioxaspiro[5.5]undecano-2,4-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain a thiazole ring, which is a type of heterocyclic compound. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds .
Synthesis Analysis
The synthesis of thiazole derivatives has been a subject of interest in medicinal chemistry. Various methods have been developed, but the specifics would depend on the exact structure of the desired compound .Molecular Structure Analysis
Thiazole is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The reactivity of thiazole derivatives can vary widely depending on their exact structure. Generally, the C-5 atom can undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its exact structure. For thiazole derivatives, properties such as solubility, melting point, and boiling point can vary widely .Aplicaciones Científicas De Investigación
Actividad antioxidante
Los derivados del tiazol, que incluyen el compuesto , se han encontrado que actúan como antioxidantes . Los antioxidantes son sustancias que pueden prevenir o retardar el daño a las células causado por los radicales libres, moléculas inestables que el cuerpo produce como reacción a las presiones ambientales y otras.
Actividad analgésica y antiinflamatoria
También se ha informado que los derivados del tiazol tienen propiedades analgésicas (alivian el dolor) y antiinflamatorias . Esto los hace potencialmente útiles en el tratamiento de afecciones caracterizadas por dolor e inflamación.
Actividad antimicrobiana y antifúngica
Se ha encontrado que los derivados del tiazol exhiben actividades antimicrobianas y antifúngicas . Esto sugiere posibles aplicaciones en el tratamiento de diversas infecciones bacterianas y fúngicas.
Actividad antiviral
Se ha encontrado que algunos derivados del tiazol exhiben propiedades antivirales . Esto sugiere posibles aplicaciones en el tratamiento de infecciones virales.
Actividad antitumoral y citotóxica
Se ha encontrado que los derivados del tiazol exhiben actividades antitumorales y citotóxicas . Esto sugiere posibles aplicaciones en el tratamiento del cáncer.
Actividad neuroprotectora
Se ha encontrado que los derivados del tiazol exhiben propiedades neuroprotectoras . Esto sugiere posibles aplicaciones en el tratamiento de trastornos neurológicos.
Mecanismo De Acción
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been associated with diverse biological activities . They have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . These properties could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
Thiazole derivatives have been found to activate or inhibit various biochemical pathways and enzymes . They can also stimulate or block receptors in biological systems . The exact pathways affected would depend on the specific targets of the compound.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the pharmacokinetics of the compound.
Result of Action
Thiazole derivatives have been associated with diverse biological activities . Depending on the specific targets and mode of action, the compound could potentially exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[[[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]amino]methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S/c1-25-14-7-5-6-13(10-14)16-12-28-19(22-16)21-11-15-17(23)26-20(27-18(15)24)8-3-2-4-9-20/h5-7,10-12H,2-4,8-9H2,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBUIVVLDCNADX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)NC=C3C(=O)OC4(CCCCC4)OC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-chlorophenyl)ethyl]hexanamide](/img/no-structure.png)
![N-(4-bromophenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2384149.png)




![3,3,3-trifluoro-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2384160.png)
![3-cyclopropyl-2-[(4-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2384163.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)picolinamide](/img/structure/B2384164.png)
![6-Benzyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2384165.png)
![2-[(9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2384167.png)

